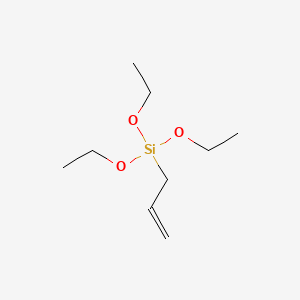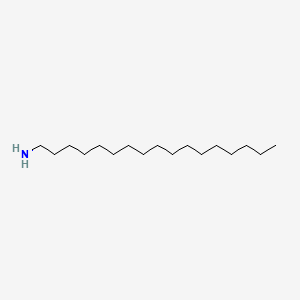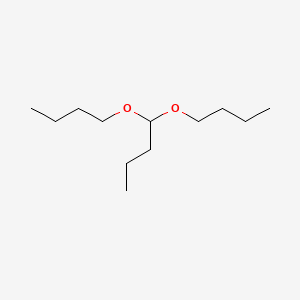
双(4-羟基苯基)乙酸
描述
Bis(4-hydroxyphenyl)acetic acid is an organic compound with the chemical formula C14H12O4 . It appears as a white or off-white crystalline powder . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane . This compound exhibits certain biological activity and antioxidant properties . In the pharmaceutical field, it is used as an ingredient in anti-inflammatory, antiplatelet aggregation, and analgesic drugs .
Synthesis Analysis
The synthesis of 4-Hydroxyphenylacetic acid is achieved by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .Molecular Structure Analysis
The molecular structure of Bis(4-hydroxyphenyl)acetic acid consists of two phenyl rings each substituted with a hydroxyl group and connected by an acetic acid moiety . The exact structure can be represented by the molecular formula C14H12O4 .Physical And Chemical Properties Analysis
Bis(4-hydroxyphenyl)acetic acid is a white or off-white crystalline powder . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane . The molecular weight of Bis(4-hydroxyphenyl)acetic acid is 244.24 g/mol .科学研究应用
Synthesis of Ester Compounds
“Bis(4-hydroxyphenyl)acetic acid” is a phenolic acid that is esterified with various alcohols to synthesize esters . This process is crucial in the production of a wide range of chemical compounds used in various industries, including pharmaceuticals, cosmetics, and food.
Acylation of Phenols and Amines
This compound is used as a reagent in the acylation of phenols and amines . Acylation is a critical process in organic chemistry, used to introduce acyl groups into a molecule. It’s a fundamental step in the synthesis of many organic compounds.
Determination of Oxidative Enzymes
“Bis(4-hydroxyphenyl)acetic acid” is used for the fluorometric determination of oxidative enzymes . This application is particularly important in biochemistry and medical research, where understanding the activity of these enzymes can help in diagnosing and treating various diseases.
Synthesis of Polybenzoxazines
A bio-based monomer was obtained by reacting 4,4-bis(4-hydroxyphenyl)valeric acid, polyethylene glycol, paraformaldehyde, and mono-ethanolamine . This reaction led to the formation of quadri-telechelic benzoxazine-terminated polyethylene glycol monomers, containing ester bonds and aliphatic hydroxyl groups . This process is crucial in the production of polybenzoxazines, a class of high-performance thermosetting resins.
Development of Vitrimer Materials
The resulting polybenzoxazine exhibits a relatively high temperature of mechanical relaxation . Due to the ability of tertiary amines to catalyze transesterification reactions, and to the abundant number of hydroxyl groups, the material enables exchange reactions without the use of an external catalyst . It possesses all the typical characteristics of a vitrimer, such as recycling, reshaping, and self-healing . This makes “Bis(4-hydroxyphenyl)acetic acid” a valuable compound in the development of sustainable and recyclable materials.
作用机制
Target of Action
Bis(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylacetic acid, is an organic compound that has been found to have certain biological activities
Mode of Action
It is known that this compound can undergo various chemical reactions, such as esterification with various alcohols This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function
Biochemical Pathways
It is known that this compound can be used in the acylation of phenols and amines This suggests that it may affect biochemical pathways involving these types of molecules
Pharmacokinetics
It is known that this compound is a white or off-white crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability when administered in suitable formulations
Result of Action
It is known that this compound has certain biological activities and antioxidant properties This suggests that it may exert its effects by interacting with molecular targets and inducing changes that result in antioxidant effects
Action Environment
It is known that this compound is stable under normal conditions This suggests that it may be relatively resistant to environmental factors
属性
IUPAC Name |
2,2-bis(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGJZIOPNAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068219 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-hydroxyphenyl)acetic acid | |
CAS RN |
40232-93-7 | |
| Record name | 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40232-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does Bis(4-hydroxyphenyl)acetic acid (p,p-EDDHA) not chelate Fe(3+) while its isomer EDDHA does?
A1: While the exact reasons were not explored in the provided research, it is highly likely that the positioning of the hydroxyl groups in p,p-EDDHA creates a spatial arrangement unfavorable for the formation of stable complexes with Fe(3+). In contrast, the 2-hydroxyphenyl structure in EDDHA allows for the formation of stable five or six-membered chelate rings with the metal ion, which is essential for strong binding. [] This observation underscores how subtle structural differences can dramatically impact a molecule's chemical properties and behavior.
Q2: What is the significance of studying p,p-EDDHA in the context of iron chelators for agricultural applications?
A2: Including p,p-EDDHA in the study, even though it doesn't chelate iron effectively, provides valuable insights into structure-activity relationships. [] By comparing its properties to those of the effective iron chelators like EDDHA, researchers can gain a deeper understanding of the structural features crucial for designing more efficient and targeted chelators in the future. This knowledge is particularly relevant for agricultural applications where iron availability in soil can significantly impact plant growth and crop yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)







![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

